4-(4-Nitrobenzoyl)oxybutyl 4-nitrobenzoate
CAS No.: 54900-09-3
Cat. No.: VC18734993
Molecular Formula: C18H16N2O8
Molecular Weight: 388.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 54900-09-3 |
|---|---|
| Molecular Formula | C18H16N2O8 |
| Molecular Weight | 388.3 g/mol |
| IUPAC Name | 4-(4-nitrobenzoyl)oxybutyl 4-nitrobenzoate |
| Standard InChI | InChI=1S/C18H16N2O8/c21-17(13-3-7-15(8-4-13)19(23)24)27-11-1-2-12-28-18(22)14-5-9-16(10-6-14)20(25)26/h3-10H,1-2,11-12H2 |
| Standard InChI Key | ICIXGKLFLPIZAO-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(=O)OCCCCOC(=O)C2=CC=C(C=C2)[N+](=O)[O-])[N+](=O)[O-] |
Introduction
Structural and Molecular Characteristics
4-(4-Nitrobenzoyl)oxybutyl 4-nitrobenzoate (CAS 54900-09-3) belongs to the nitrobenzoate ester family, featuring a central oxybutyl spacer (-O-(CH₂)₄-O-) connecting two 4-nitrobenzoyl moieties. The molecular formula is C₁₈H₁₆N₂O₈, with a molecular weight of 388.33 g/mol. The compound’s structure is defined by:
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Two aromatic rings substituted with nitro groups at the para positions.
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Ester linkages at both ends of the oxybutyl chain, enabling flexibility and influencing solubility.
The IUPAC name, 4-(4-nitrobenzoyl)oxybutyl 4-nitrobenzoate, reflects its bifunctional ester configuration. Spectroscopic characterization via NMR and IR would reveal peaks consistent with ester carbonyls (~1720 cm⁻¹) and nitro groups (~1520 cm⁻¹) .
Synthesis and Catalytic Advancements
Esterification Strategies
The synthesis of nitrobenzoate esters typically involves acid-catalyzed esterification. For 4-(4-nitrobenzoyl)oxybutyl 4-nitrobenzoate, plausible routes include:
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Direct esterification of 4-nitrobenzoic acid with 1,4-butanediol under acidic conditions.
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Acylation of 1,4-butanediol with 4-nitrobenzoyl chloride.
Recent innovations in esterification, such as ultrasonic and microwave-assisted methods, have demonstrated efficacy in related systems. For example, ethyl 4-nitrobenzoate synthesis achieved 67% yield using ultradispersed zeolite catalysts (H-HEU-M, H-MOR) under microwave irradiation . These methods reduce reaction times from hours to minutes and enhance selectivity by minimizing side reactions like hydrolysis.
Table 1: Comparative Esterification Conditions
| Parameter | Conventional Method | Ultrasound/Microwave Method |
|---|---|---|
| Catalyst | H₂SO₄ | H-MOR zeolite (290–480 nm) |
| Temperature (°C) | 80–100 | 80 |
| Time (h) | 6–12 | 2 |
| Yield (%) | 40–50 | 60–70 |
Data adapted from studies on ethyl 4-nitrobenzoate synthesis .
Catalyst Design and Efficiency
Natural zeolites modified to hydrogen forms (e.g., H-CL, H-PHI) exhibit high surface areas and acidity, critical for activating carboxylic acids. Ultrasonic treatment reduces zeolite particle size to 290–480 nm, increasing active sites and improving mass transfer . This approach could be adapted for synthesizing the target compound by substituting ethanol with 1,4-butanediol.
Physicochemical Properties
Thermal and Solubility Profiles
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Melting Point: Predicted to exceed 150°C due to rigid aromatic cores.
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Solubility: Moderate in polar aprotic solvents (e.g., DMF, DMSO) but limited in water.
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Stability: Susceptible to hydrolysis under strong acidic or basic conditions, releasing 4-nitrobenzoic acid.
Spectroscopic Data
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¹H NMR: Signals at δ 8.2–8.4 ppm (aromatic protons), δ 4.3–4.5 ppm (ester-linked CH₂), and δ 1.6–1.8 ppm (central CH₂ groups).
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IR Spectroscopy: Strong absorptions at 1720 cm⁻¹ (C=O) and 1520 cm⁻¹ (NO₂).
Reactivity and Functional Transformations
Hydrolysis and Reduction
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Acidic Hydrolysis: Cleaves ester bonds to yield 4-nitrobenzoic acid and 1,4-butanediol.
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Nitro Group Reduction: Catalytic hydrogenation (H₂/Pd-C) converts nitro groups to amines, producing 4-(4-aminobenzoyl)oxybutyl 4-aminobenzoate, a potential precursor for polyamides or pharmaceuticals.
Nucleophilic Substitution
The electron-deficient aromatic rings undergo substitution with nucleophiles (e.g., amines, thiols) under basic conditions, enabling derivatization for material science applications.
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